

Application Notes and Protocols for Oritavancin Minimum Inhibitory Concentration (MIC) Determination

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Compound of Interest

Compound Name: Oritavancin Diphosphate

Cat. No.: B609769

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Oritavancin is a lipoglycopeptide antibacterial agent with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant *Streptococcus pneumoniae*.^{[1][2]} Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for clinical diagnostics, antimicrobial surveillance, and drug development. This document provides detailed protocols for determining the MIC of oritavancin, focusing on the standardized broth microdilution method.

A critical aspect of oritavancin susceptibility testing is the inclusion of polysorbate 80 (P-80) in the test medium.^{[3][4]} Oritavancin is prone to binding to plastic surfaces, such as those of microtiter plates, which can lead to a significant underestimation of its potency.^{[4][5]} The addition of 0.002% P-80 to the broth medium prevents this adsorption, ensuring accurate and reproducible MIC results.^{[6][7]}

Data Presentation

Table 1: Oritavancin MIC Ranges for Quality Control (QC) Strains

The following table summarizes the acceptable MIC ranges for QC strains as recommended by the Clinical and Laboratory Standards Institute (CLSI). These ranges are valid for broth microdilution testing in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with 0.002% polysorbate 80.

Quality Control Strain	ATCC® Number	CLSI-Approved MIC Range (µg/mL)
Staphylococcus aureus	29213	0.015 - 0.12[8]
Enterococcus faecalis	29212	0.008 - 0.03[8][9]
Streptococcus pneumoniae	49619	0.001 - 0.004[8]

Table 2: In Vitro Activity of Oritavancin Against Key Gram-Positive Pathogens

This table presents the MIC50 and MIC90 values for oritavancin against a selection of clinically relevant Gram-positive bacteria. These values demonstrate the potent activity of oritavancin.

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus (all isolates)	0.03[10]	0.06[10]
Methicillin-resistant S. aureus (MRSA)	0.03[10]	0.06[10]
Methicillin-susceptible S. aureus (MSSA)	0.03[10]	0.06[10]
Vancomycin-resistant Enterococcus faecium	N/A	0.12[7]
Beta-hemolytic streptococci	0.03[2]	N/A
Viridans group streptococci	≤0.008[2]	N/A

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination for Oritavancin

This protocol follows the CLSI guidelines for antimicrobial susceptibility testing of oritavancin.

Materials:

- Oritavancin analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polysorbate 80 (P-80)
- Sterile 96-well microtiter plates (non-tissue culture-treated)[5]
- Bacterial isolates for testing
- Quality control strains (e.g., *S. aureus* ATCC® 29213, *E. faecalis* ATCC® 29212)
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Incubator ($35 \pm 2^{\circ}\text{C}$)

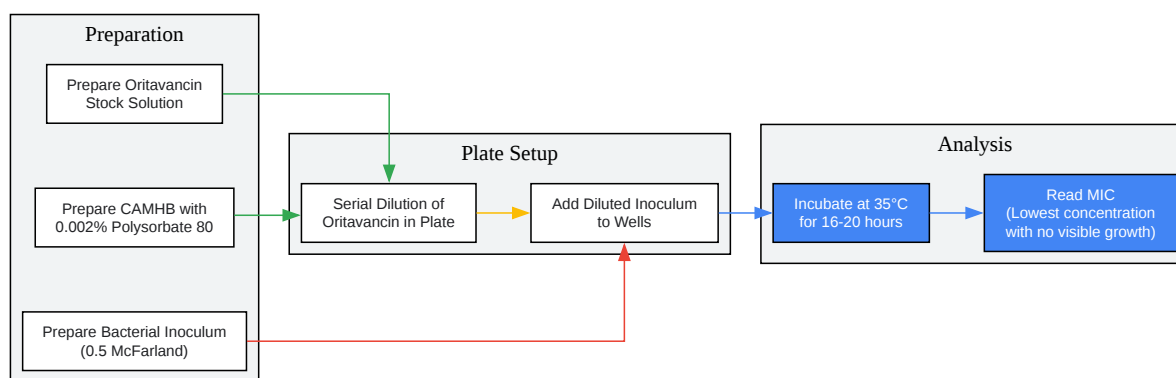
Procedure:

- Preparation of Oritavancin Stock Solution:
 - Prepare a stock solution of oritavancin in a suitable solvent (e.g., water with 0.002% P-80). The initial concentration should be high enough to allow for serial dilutions.
 - For example, reconstitute oritavancin powder to a concentration of 1280 $\mu\text{g/mL}$.
- Preparation of Test Medium:
 - Prepare CAMHB according to the manufacturer's instructions.

- Add P-80 to the CAMHB to a final concentration of 0.002%. For example, add 20 µL of a 10% P-80 solution to 100 mL of CAMHB.
- Sterilize the medium if necessary, though many commercial broths are supplied sterile.
- Preparation of Oritavancin Dilutions:
 - Perform serial two-fold dilutions of the oritavancin stock solution in the P-80-supplemented CAMHB to achieve the desired final concentrations in the microtiter plate (e.g., 16 to 0.001 µg/mL).[\[11\]](#)
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.
 - Within 15 minutes of preparation, dilute the standardized inoculum in the P-80-supplemented CAMHB to achieve a final bacterial concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[\[9\]](#)
- Inoculation of Microtiter Plates:
 - Dispense 100 µL of the appropriate oritavancin dilution into each well of the microtiter plate.
 - Add 100 µL of the final bacterial inoculum to each well.
 - Include a growth control well (inoculum in P-80-supplemented CAMHB without oritavancin) and a sterility control well (P-80-supplemented CAMHB only).
- Incubation:
 - Cover the microtiter plates and incubate at $35 \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.[\[9\]](#)
- Reading and Interpretation of Results:

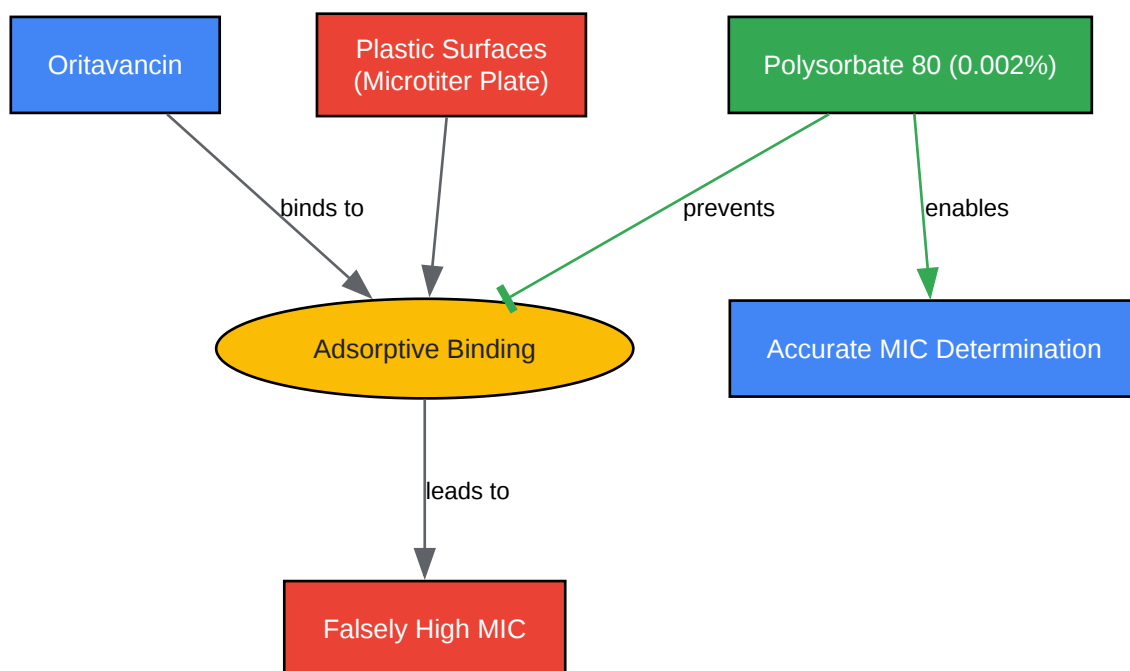
- Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of oritavancin that completely inhibits visible growth of the organism.
- The growth control well should show distinct turbidity. The sterility control well should remain clear.
- Compare the MICs of the QC strains to the established ranges to validate the experiment.

Visualizations



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Caption: Workflow for Oritavancin Broth Microdilution MIC Testing.



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